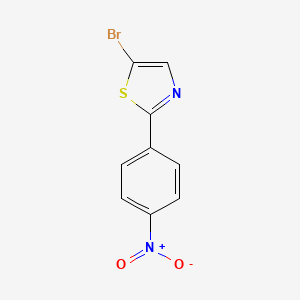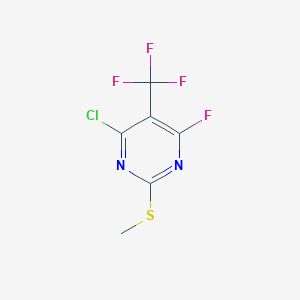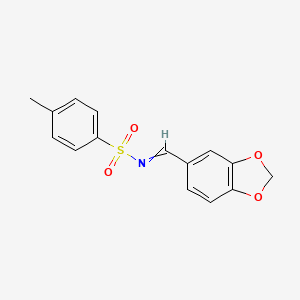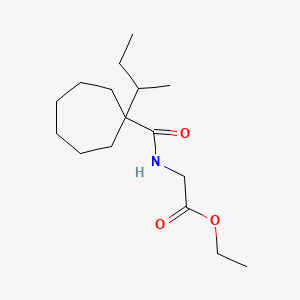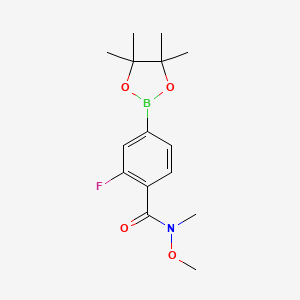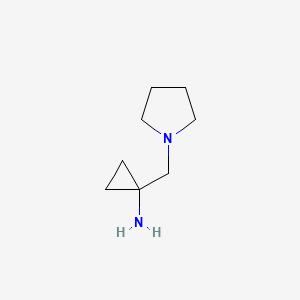
1-(1-Pyrrolidinylmethyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Pyrrolidinylmethyl)cyclopropanamine is an organic compound with the molecular formula C8H16N2. It is a cyclopropane derivative featuring a pyrrolidine ring attached to a cyclopropanamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyrrolidinylmethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with pyrrolidine under specific conditions. One common method includes the use of paraformaldehyde and pyrrolidine in an anhydrous ethanol solution, followed by refluxing at 95°C for 13 hours . The reaction mixture is then cooled, and the product is extracted using dichloromethane and purified through standard techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Pyrrolidinylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of N-substituted pyrrolidinylmethyl derivatives.
Aplicaciones Científicas De Investigación
1-(1-Pyrrolidinylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(1-Pyrrolidinylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Cyclopropanamine: A simpler analog without the pyrrolidine ring.
N-Methylcyclopropanamine: Similar structure with a methyl group instead of the pyrrolidine ring.
Cyclopropylamine: Another analog with a different substitution pattern on the cyclopropane ring.
Uniqueness: 1-(1-Pyrrolidinylmethyl)cyclopropanamine is unique due to the presence of both the cyclopropane and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C8H16N2 |
|---|---|
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
1-(pyrrolidin-1-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H16N2/c9-8(3-4-8)7-10-5-1-2-6-10/h1-7,9H2 |
Clave InChI |
MGCJZBYRTULQSR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)
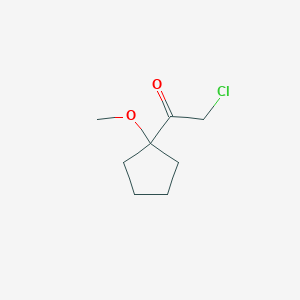



![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)
![Methyl 8-[4-(morpholin-4-ylmethyl)phenyl]-2,7,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetraene-5-carboxylate](/img/structure/B13926830.png)
